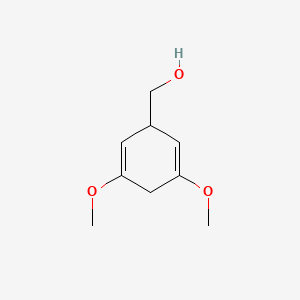
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexadiene ring substituted with two methoxy groups and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or nucleophiles like ammonia (NH3).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxycyclohexanol.
Substitution: Formation of 3,5-dihalocyclohexa-2,5-dien-1-yl)methanol or 3,5-diaminocyclohexa-2,5-dien-1-yl)methanol.
Applications De Recherche Scientifique
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Diethyl-3,5-dimethoxycyclohexa-2,5-dien-1-yl)methanol: Similar structure with additional ethyl groups, leading to different chemical and physical properties.
(3,5-Dimethoxycyclohexa-2,5-dien-1-yl)trimethylsilane: Contains a trimethylsilane group instead of a methanol group, affecting its reactivity and applications.
Uniqueness
(3,5-Dimethoxycyclohexa-2,5-dien-1-YL)methanol is unique due to its specific substitution pattern and the presence of both methoxy and methanol groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3,5-dimethoxycyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C9H14O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-4,7,10H,5-6H2,1-2H3 |
Clé InChI |
PXRUONJKAMOMQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C=C(C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
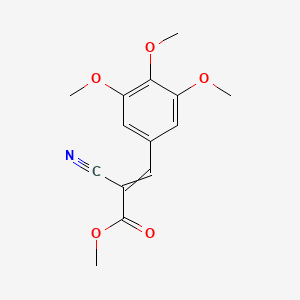

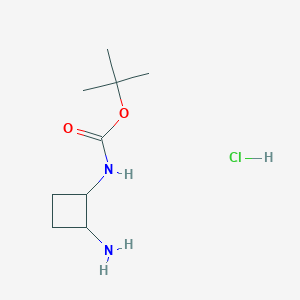
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
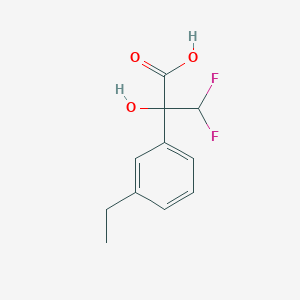

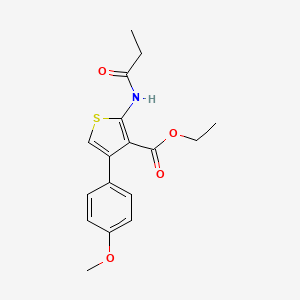
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
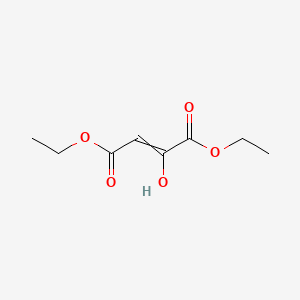
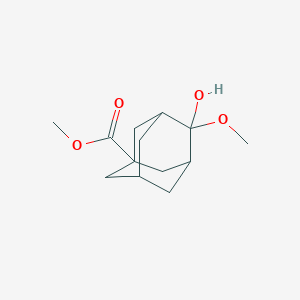
![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
